molecular formula C23H19N5O2 B2765909 2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376614-34-5

2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2765909
CAS RN: 376614-34-5
M. Wt: 397.438
InChI Key: GLXCJKQXUKHFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, also known as ABPAQ, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential applications in cancer treatment.

Scientific Research Applications

Anticancer Properties

The compound’s potential as an anticancer agent stems from its interaction with the epidermal growth factor receptor (EGFR). Researchers have designed and synthesized a series of derivatives based on this scaffold. Notably, the compound 1-ethyl-N-(furan-2-ylmethyl)-5-{2-[(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy}-2-methyl-1H-indole-3-carboxamide (6p) exhibited potent anticancer activity against EGFR high-expressed cancer cell lines such as A549, HeLa, and SW480. Importantly, it demonstrated low toxicity toward normal liver cells (HL7702) .

Bioluminescence Applications

While not directly related to cancer research, indole derivatives have diverse applications. For instance, novel furimazine derivatives at the C-6 and C-8 positions of indole have been explored for enhancing nanoluciferase bioluminescence. These modifications improve the performance of luciferase-based assays .

Plant Hormone Analogs

Indole-3-acetic acid (IAA), a natural plant hormone, is produced from tryptophan degradation. Although not directly linked to our compound, understanding indole derivatives contributes to broader knowledge of plant biology and hormone signaling .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, potentially inhibiting its activity This interaction likely involves the compound binding to the active site of the receptor, preventing the natural ligand from initiating the signal cascade

Biochemical Pathways

The inhibition of EGFR by the compound would affect several biochemical pathways. EGFR is involved in the regulation of cell proliferation, differentiation, and survival . Its inhibition could therefore disrupt these processes, potentially leading to the death of cancer cells.

Result of Action

The compound has been shown to exhibit potent anticancer activities against certain cancer cell lines . This suggests that the compound’s action results in the death of these cells.

properties

IUPAC Name

2-amino-1-benzyl-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c24-21-19(23(29)25-13-16-9-6-12-30-16)20-22(27-18-11-5-4-10-17(18)26-20)28(21)14-15-7-2-1-3-8-15/h1-12H,13-14,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXCJKQXUKHFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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